molecular formula C8H4Cl2S2 B186512 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene CAS No. 66832-30-2

2-Chloro-3-(2-chlorothiophen-3-yl)thiophene

Cat. No. B186512
CAS RN: 66832-30-2
M. Wt: 235.2 g/mol
InChI Key: JLPJBHOYHQWKKI-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chlorothiophen-3-yl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained considerable attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Mechanism Of Action

The mechanism of action of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to interact with certain receptors in the immune system, leading to the modulation of immune responses.

Biochemical And Physiological Effects

Studies have shown that 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate immune responses. It has also been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its excellent charge transport properties. The limitations include the need for further studies to fully understand its mechanism of action and the need for careful handling due to its potential toxicity.

Future Directions

There are several future directions for the study of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as energy storage and conversion, and the fabrication of electronic devices using this compound as a building block. Additionally, the development of more potent and selective analogs of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene could lead to the discovery of new anticancer agents and anti-inflammatory agents.

Synthesis Methods

The synthesis of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene involves the reaction of 2-chlorothiophene-3-carbaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method is relatively simple and can be easily scaled up for the production of large quantities of the compound.

Scientific Research Applications

2-Chloro-3-(2-chlorothiophen-3-yl)thiophene has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit significant anticancer activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system. In materials science, it has been used as a building block for the synthesis of novel organic semiconductors and as a dopant for the fabrication of organic light-emitting diodes. In organic electronics, it has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.

properties

CAS RN

66832-30-2

Product Name

2-Chloro-3-(2-chlorothiophen-3-yl)thiophene

Molecular Formula

C8H4Cl2S2

Molecular Weight

235.2 g/mol

IUPAC Name

2-chloro-3-(2-chlorothiophen-3-yl)thiophene

InChI

InChI=1S/C8H4Cl2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H

InChI Key

JLPJBHOYHQWKKI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1C2=C(SC=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1C2=C(SC=C2)Cl)Cl

Origin of Product

United States

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